6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine
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Overview
Description
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, methyl, and methylsulfonyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring
Pharmacokinetics
The compound has a molecular weight of 18921 g/mol , which may influence its pharmacokinetic properties.
Result of Action
Action Environment
The compound has a predicted density of 1305±006 g/cm3 and a predicted boiling point of 341.8±42.0 °C , which could be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-3-pyridinol with a fluorinating agent, followed by sulfonylation with methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: Lacks the methylsulfonyl group, which affects its reactivity and applications.
3-Methylsulfonylpyridine: Does not have the fluorine atom, resulting in different chemical properties.
6-Fluoro-2-methylpyridine: Missing the methylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine is unique due to the combination of fluorine, methyl, and methylsulfonyl groups on the pyridine ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-2-methyl-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAGEVKSCYHZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037764-87-6 |
Source
|
Record name | 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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